molecular formula C13H14O2 B12552142 3-Methyl-5-phenylhexa-2,4-dienoic acid CAS No. 175410-01-2

3-Methyl-5-phenylhexa-2,4-dienoic acid

Cat. No.: B12552142
CAS No.: 175410-01-2
M. Wt: 202.25 g/mol
InChI Key: BJALWXPWKHRURI-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylhexa-2,4-dienoic acid is an organic compound with the molecular formula C13H14O2. It is characterized by the presence of a carboxylic acid group, a phenyl ring, and a conjugated diene system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenylhexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the reaction of ethyl (E)-3-alkoxy-2-butenoate with different ketones in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO). This reaction yields various 3-alkoxy-5-substituted-2,4-alkadienoic acids, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenylhexa-2,4-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the conjugated diene system and the carboxylic acid group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-5-phenylhexa-2,4-dienoic acid has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a plant growth regulator and its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidiabetic agent and its effects on liver disorders.

    Industry: It is used in the production of adhesives, sunscreens, and other industrial products

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylhexa-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence pathways related to inflammation, metabolism, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: This compound shares a similar structure but has a hydroxyl group at the 2-position and an oxo group at the 6-position.

    3-Methyl-5-phenylpent-2,4-dienoic acid: Similar to 3-Methyl-5-phenylhexa-2,4-dienoic acid but with one less carbon in the chain.

    5-Phenylhexa-2,4-dienoic acid: Lacks the methyl group at the 3-position.

Uniqueness

This compound is unique due to its specific combination of a phenyl ring, a conjugated diene system, and a carboxylic acid group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

175410-01-2

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3-methyl-5-phenylhexa-2,4-dienoic acid

InChI

InChI=1S/C13H14O2/c1-10(9-13(14)15)8-11(2)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,14,15)

InChI Key

BJALWXPWKHRURI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C=C(C)C1=CC=CC=C1

Origin of Product

United States

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